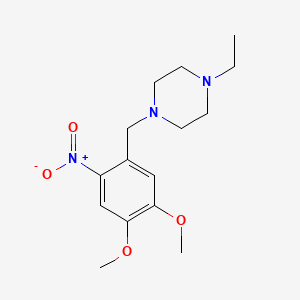![molecular formula C21H27N3O B6099506 N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MP-10 belongs to the class of compounds known as opioid receptor agonists, which are known to produce analgesic effects by binding to and activating opioid receptors in the brain and spinal cord.
Mecanismo De Acción
MP-10 produces its analgesic effects by binding to and activating mu opioid receptors in the brain and spinal cord. Mu opioid receptors are known to play a key role in the regulation of pain perception, and activation of these receptors by MP-10 results in the inhibition of pain signaling pathways. MP-10 also activates delta opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, MP-10 has been shown to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and miosis (constriction of the pupils). MP-10 has also been shown to produce rewarding effects in animal models, which may contribute to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its potency and selectivity for mu opioid receptors. This makes it a useful tool for studying the role of these receptors in pain and addiction. However, the potential for abuse and the risk of respiratory depression and other adverse effects must be taken into consideration when using MP-10 in lab experiments.
Direcciones Futuras
There are several areas of future research that could further our understanding of MP-10 and its potential therapeutic properties. These include:
1. Development of novel analogs with improved potency and selectivity for mu opioid receptors.
2. Investigation of the potential for MP-10 and related compounds to treat other conditions, such as depression and anxiety.
3. Studies to further elucidate the mechanism of action of MP-10 and its effects on pain signaling pathways.
4. Exploration of the potential for MP-10 to be used in combination with other drugs or therapies to enhance its therapeutic effects while minimizing its adverse effects.
5. Investigation of the potential for MP-10 and related compounds to be used as tools for studying the role of opioid receptors in other physiological processes, such as immune function and inflammation.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 6-methyl-3-pyridinecarboxylic acid with N-(2-phenylethyl)piperidine-3-carboxylic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final step involves the N-methylation of the piperidine nitrogen with methyl iodide. The overall yield of the synthesis is reported to be around 20%.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential therapeutic properties, particularly in the treatment of pain and addiction. In preclinical studies, MP-10 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. MP-10 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Propiedades
IUPAC Name |
[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-10-11-19(15-22-17)21(25)24-13-6-9-20(16-24)23(2)14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,20H,6,9,12-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXHBYDTKKRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)
![N-{4-[(2-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B6099426.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6099429.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)

![1-[2-(3-chlorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6099485.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6099490.png)

![2-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-ethoxyphenyl)-2H-1,2,3-benzotriazole](/img/structure/B6099497.png)
![3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6099505.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B6099508.png)
![methyl 2-(acetylamino)-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B6099516.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)